molecular formula C27H24N2O5 B1363557 Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid CAS No. 204321-85-7

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid

Cat. No.: B1363557
CAS No.: 204321-85-7
M. Wt: 456.5 g/mol
InChI Key: YTWZZGPYBGALGM-UUOWRZLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative used in peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides. This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Scientific Research Applications

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based therapeutics.

    Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.

Safety and Hazards

The safety information for this compound includes hazard statements H315-H319-H335 . Precautionary measures include P280-P305+P351+P338 . It’s recommended to store the compound in a sealed, dry environment at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid typically involves several steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino and benzoyl groups. The Fmoc group is then added to protect the amino group. The key steps in the synthesis include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino and Benzoyl Groups: This step often involves selective functionalization of the pyrrolidine ring.

    Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.

    Substitution Reactions: The benzoyl group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains.

    Substituted Derivatives: Substitution reactions yield various modified derivatives.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids such as Fmoc-phenylalanine and Fmoc-lysine.

    Boc-Protected Amino Acids: Amino acids protected by tert-butyloxycarbonyl (Boc) groups.

    Cbz-Protected Amino Acids: Amino acids protected by benzyloxycarbonyl (Cbz) groups.

Uniqueness

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzoyl group, which can influence the conformation and reactivity of the resulting peptides. This makes it particularly useful in the synthesis of peptides with defined structural and functional properties.

Properties

IUPAC Name

(2S,4S)-1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c30-25(17-8-2-1-3-9-17)29-15-18(14-24(29)26(31)32)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,33)(H,31,32)/t18-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWZZGPYBGALGM-UUOWRZLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373258
Record name Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204321-85-7
Record name Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.